molecular formula C34H39ClN4O4 B1360187 Mesoporphyrin IX dihydrochloride CAS No. 68938-72-7

Mesoporphyrin IX dihydrochloride

Cat. No. B1360187
CAS RN: 68938-72-7
M. Wt: 603.1 g/mol
InChI Key: UAODTKUMUBCNOB-UHFFFAOYSA-N
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Description

Mesoporphyrin IX dihydrochloride is a natural product and specialty chemical which displays antimicrobial properties . It exhibits photosensitizer properties and is used as a reactant in constructing efficient dye-sensitized solar cells . It is structurally similar to protoporphyrin IX, but is chemically more stable due to the lack of the highly chemically reactive vinyl groups .

The synthetic form of this compound is also known as 7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C34H38N4O4 · 2HCl . Its average molecular weight is 639.612 Da and its monoisotopic mass is 638.242676 Da .


Chemical Reactions Analysis

This compound is used as a reactant in constructing efficient dye-sensitized solar cells . It has been shown to interact with other substances in the presence of light, leading to the formation of reactive oxygen species .


Physical And Chemical Properties Analysis

This compound is chemically more stable than protoporphyrin IX due to the lack of the highly chemically reactive vinyl groups . It is used as a reactant in constructing efficient dye-sensitized solar cells .

Scientific Research Applications

1. Synthesis for Drug Metabolism and Disposition Studies

Mesoporphyrin IX dihydrochloride (MPCl2) plays a role in the synthesis of drug metabolism and disposition studies. In one study, [119mSn]-MPCl2, a form of MPCl2, was prepared for use in such studies. This form was synthesized with a high radiochemical yield and purity, showcasing MPCl2's importance in drug research and development (Denissen, 1990).

2. Inhibition of Heme Synthesis

MPCl2 has been used to study the inhibition of heme synthesis. For example, N-Methyl mesoporphyrin IX, a derivative of MPCl2, increased delta-aminolevulinic acid synthase activity and inhibited heme synthesis in Euglena gracilis, a microorganism. This demonstrates MPCl2’s role in understanding biochemical pathways in various organisms (Beale & Foley, 1982).

3. Interaction with Cellular Membranes

MPCl2's interaction with cellular membranes is a key area of study. Its binding ability and location in liposomes, which are simple models of cellular membranes, have been extensively researched. This research helps understand the action of porphyrins in cellular environments, particularly how they generate reactive oxygen species (ROS) (Veres et al., 2012).

4. Cytotoxic Effects in Cancer Research

Studies have also focused on the cytotoxic effects of MPCl2 when combined with light, particularly against leukemia cells. This research has implications for understanding and potentially treating certain types of cancer (Kessel & Kohn, 1980).

5. Fluorescence Spectroscopy in Protein Studies

MPCl2 has been utilized in high-resolution fluorescence spectroscopy to study proteins, such as cytochrome c peroxidase. The use of MPCl2 in such studies aids in understanding protein structures and their interactions (Vanderkooi et al., 1994).

6. Binding and Stabilization of DNA Structures

MPCl2's derivative, N-methyl mesoporphyrin IX, has been shown to selectively bind and stabilize certain DNA structures, particularly G-quadruplexes. This research is significant in understanding genomic stability and the roles of these DNA structures in various biological processes (Nicoludis et al., 2012).

Scientific Research Applications of this compound

1. Synthesis for Drug Metabolism and Disposition Studies

This compound (MPCl2) plays a role in the synthesis of drug metabolism and disposition studies. In one study, [119mSn]-MPCl2, a form of MPCl2, was prepared for use in such studies. This form was synthesized with a high radiochemical yield and purity, showcasing MPCl2's importance in drug research and development (Denissen, 1990).

2. Inhibition of Heme Synthesis

MPCl2 has been used to study the inhibition of heme synthesis. For example, N-Methyl mesoporphyrin IX, a derivative of MPCl2, increased delta-aminolevulinic acid synthase activity and inhibited heme synthesis in Euglena gracilis, a microorganism. This demonstrates MPCl2’s role in understanding biochemical pathways in various organisms (Beale & Foley, 1982).

3. Interaction with Cellular Membranes

MPCl2's interaction with cellular membranes is a key area of study. Its binding ability and location in liposomes, which are simple models of cellular membranes, have been extensively researched. This research helps understand the action of porphyrins in cellular environments, particularly how they generate reactive oxygen species (ROS) (Veres et al., 2012).

4. Cytotoxic Effects in Cancer Research

Studies have also focused on the cytotoxic effects of MPCl2 when combined with light, particularly against leukemia cells. This research has implications for understanding and potentially treating certain types of cancer (Kessel & Kohn, 1980).

5. Fluorescence Spectroscopy in Protein Studies

MPCl2 has been utilized in high-resolution fluorescence spectroscopy to study proteins, such as cytochrome c peroxidase. The use of MPCl2 in such studies aids in understanding protein structures and their interactions (Vanderkooi et al., 1994).

Mechanism of Action

Target of Action

Mesoporphyrin IX dihydrochloride is a synthetic porphyrin derivative . Porphyrins are a group of organic compounds, many of which play crucial roles in biochemical processes They are known to interact with various biological targets, including proteins and enzymes involved in cellular processes.

Mode of Action

It is known to be used as a reactant in constructing efficient dye-sensitized solar cells

Biochemical Pathways

Given its role in constructing dye-sensitized solar cells

Result of Action

Its role in constructing efficient dye-sensitized solar cells

Action Environment

Given its use in constructing dye-sensitized solar cells , factors such as light exposure could potentially influence its action.

Biochemical Analysis

Biochemical Properties

Mesoporphyrin IX dihydrochloride plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy (PDT). It acts as a photosensitizer, requiring the simultaneous presence of light and molecular oxygen to produce reactive oxygen species (ROS). These ROS can cause photoinduced damage to cellular components, including DNA and membranes . This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to bind selectively to G-quadruplex structures in human telomeric DNA, stabilizing these structures and potentially influencing gene expression .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In the context of PDT, it induces cell death by generating ROS upon light activation. This process can lead to the destruction of cellular membranes and other critical components . Additionally, this compound has been shown to influence cell signaling pathways and gene expression by stabilizing G-quadruplex structures in DNA . This stabilization can affect the transcription of genes associated with these structures, potentially altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, this compound transitions to an excited state. In this state, it can transfer energy to molecular oxygen, generating singlet oxygen and other ROS . These ROS can then interact with various cellular components, causing oxidative damage. Additionally, this compound binds to G-quadruplex structures in DNA, stabilizing these structures and potentially influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its photosensitizing properties over extended periods, making it suitable for long-term experiments . The degradation of the compound can lead to a decrease in its efficacy, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce photodynamic effects without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative damage to tissues and organs . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to heme biosynthesis and degradation. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s role in stabilizing G-quadruplex structures in DNA can also affect the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its efficacy as a photosensitizer, as it needs to reach target cells and tissues to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in PDT, as it needs to be in proximity to cellular components to generate ROS and induce photodynamic effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mesoporphyrin IX dihydrochloride involves the condensation of pyrrole and aldehyde derivatives to form porphyrin intermediates, which are then further modified to obtain the final product.", "Starting Materials": [ "pyrrole", "aldehyde derivatives", "acetic acid", "sulfuric acid", "sodium acetate", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "Condensation of pyrrole and aldehyde derivatives in the presence of acetic acid and sulfuric acid to form porphyrin intermediates", "Oxidation of porphyrin intermediates with sodium acetate and acetic acid to form mesoporphyrin IX", "Dihydrochlorination of mesoporphyrin IX with hydrochloric acid and methanol to form Mesoporphyrin IX dihydrochloride", "Purification of the final product using water and recrystallization" ] }

CAS RN

68938-72-7

Molecular Formula

C34H39ClN4O4

Molecular Weight

603.1 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C34H38N4O4.ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);1H

InChI Key

UAODTKUMUBCNOB-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl

Other CAS RN

68938-72-7

Related CAS

493-90-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Mesoporphyrin IX dihydrochloride
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Mesoporphyrin IX dihydrochloride

Q & A

Q1: How does Mesoporphyrin IX dihydrochloride interact with biological membranes and what are the downstream effects?

A: this compound (MPCl) exhibits binding affinity to lipid bilayers, with the binding strength being influenced by the presence of esterified groups. [] Specifically, MPCl demonstrates a preference for a binding site located along the outer part of the hydrocarbon chains within the lipid bilayer, partially inserted between the lipid head groups. This binding location differs from its esterified counterpart, Mesoporphyrin IX dimethyl ester (MPE). [] While the specific downstream effects aren't fully elucidated in the provided research, the interaction with lipid membranes suggests a potential role in modulating membrane properties and potentially influencing processes that occur within the membrane environment.

Q2: How does the structure of this compound affect its translation inhibitory properties?

A: Research suggests that the presence of a G-quadruplex structure within the 5’ untranslated region (5’ UTR) of mRNA transcripts plays a crucial role in the translation inhibitory effects exhibited by this compound. [] This inhibition appears to stem from the G-quadruplex structure hindering the initiation phase of translation, likely by interfering with ribosomal subunit binding or their movement along the mRNA. [] Furthermore, the inhibitory effect can be modulated by RNA-binding proteins, highlighting the complexity of this interaction. []

Q3: Can you explain the applications of radiolabeled this compound?

A: [119mSn]-Mesoporphyrin IX dichloride, a radiolabeled form of the compound, has been synthesized for use in drug metabolism and disposition studies. [] This radiolabeled version allows researchers to track the compound's absorption, distribution, metabolism, and excretion within an organism, offering valuable insights into its pharmacokinetic profile.

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